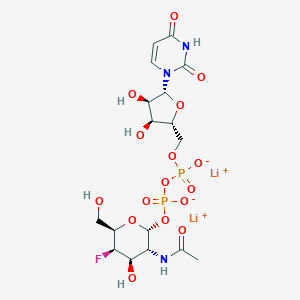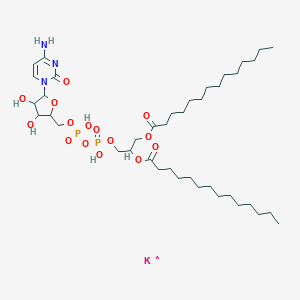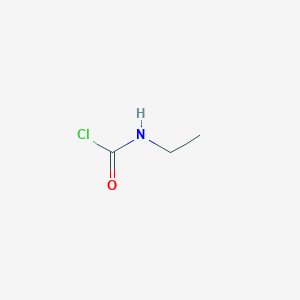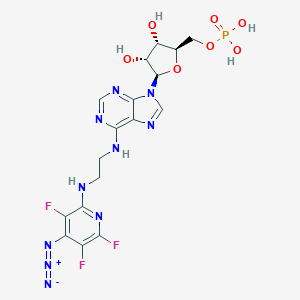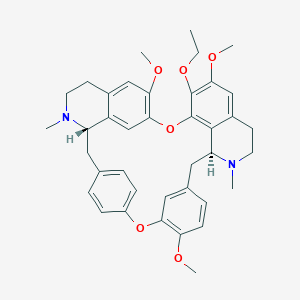
7-O-Ethyl fangchinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-O-Ethyl fangchinoline is a natural product that is derived from Stephania tetrandra S. Moore, a plant that is commonly used in traditional Chinese medicine. This alkaloid has been found to possess various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. In recent years, there has been growing interest in the synthesis and application of this compound in scientific research.
Mécanisme D'action
The exact mechanism of action of 7-O-Ethyl fangchinoline is not fully understood. However, it is believed to exert its anti-tumor activity by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. It has also been found to modulate the expression of certain genes that are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been found to possess other biochemical and physiological effects. It has been shown to possess anti-inflammatory activity, which makes it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. It has also been found to possess anti-oxidant activity, which can help prevent oxidative damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-O-Ethyl fangchinoline in lab experiments is its potential therapeutic applications, particularly in the field of oncology. However, one of the limitations is its complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 7-O-Ethyl fangchinoline. One area of interest is its potential use in combination with other anti-cancer agents to enhance their efficacy. Another area of research is the development of more efficient synthesis methods to increase the yield of this alkaloid. Additionally, more research is needed to fully understand its pharmacokinetics and potential toxicity in vivo.
In conclusion, this compound is a promising natural product that has potential therapeutic applications in various fields. Its anti-tumor, anti-inflammatory, and anti-oxidant properties make it a potential therapeutic agent for a range of diseases. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods and explore its potential use in combination with other anti-cancer agents.
Méthodes De Synthèse
The synthesis of 7-O-Ethyl fangchinoline is a complex process that involves several steps. One of the most commonly used methods for synthesizing this alkaloid is the Pictet-Spengler reaction, which involves the condensation of a tryptamine with an aldehyde in the presence of an acid catalyst. Another method involves the use of a palladium-catalyzed cross-coupling reaction between a halogenated tryptamine and an arylboronic acid.
Applications De Recherche Scientifique
7-O-Ethyl fangchinoline has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-tumor activity. Studies have shown that this alkaloid can inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Propriétés
Numéro CAS |
118160-59-1 |
|---|---|
Formule moléculaire |
C39H44N2O6 |
Poids moléculaire |
636.8 g/mol |
Nom IUPAC |
(1S,14S)-21-ethoxy-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |
InChI |
InChI=1S/C39H44N2O6/c1-7-45-38-36(44-6)22-27-15-17-41(3)31-19-25-10-13-32(42-4)34(20-25)46-28-11-8-24(9-12-28)18-30-29-23-35(47-39(38)37(27)31)33(43-5)21-26(29)14-16-40(30)2/h8-13,20-23,30-31H,7,14-19H2,1-6H3/t30-,31-/m0/s1 |
Clé InChI |
VNBSKOLSTYLJBG-CONSDPRKSA-N |
SMILES isomérique |
CCOC1=C(C=C2CCN([C@@H]3C2=C1OC4=C(C=C5CCN([C@H](C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
SMILES |
CCOC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
SMILES canonique |
CCOC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
Autres numéros CAS |
118160-59-1 |
Synonymes |
7-O-EFC 7-O-ethyl fangchinoline 7-O-ethylfangchinoline TJN 220 TJN-220 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





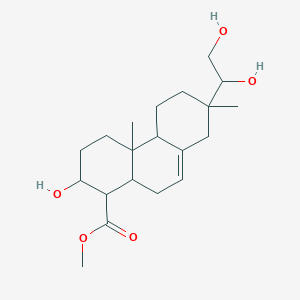



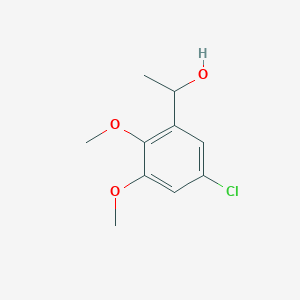
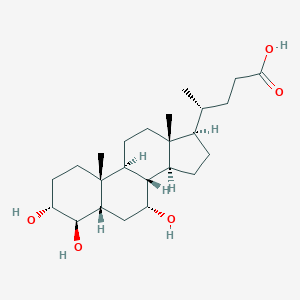
![(2R)-2-azaniumyl-3-[(R)-butylsulfinyl]propanoate](/img/structure/B54599.png)
